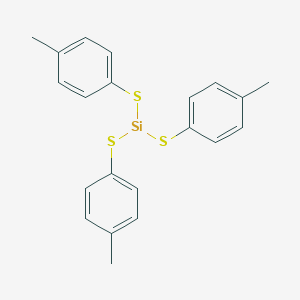
CID 15795163
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Induction of apoptosis in tumor cells by naturally occurring sulfur .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are also not well-documented. Typically, the industrial synthesis of similar compounds involves large-scale organic synthesis processes, which may include batch or continuous flow reactions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
The compound “CID 15795163” has several scientific research applications, including:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: The compound is studied for its role in inducing apoptosis in tumor cells, making it a valuable tool in cancer research.
Medicine: Its potential therapeutic applications in cancer treatment are being explored.
Industry: The compound may have applications in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which the compound exerts its effects involves the induction of apoptosis in tumor cells. This process is mediated through specific molecular targets and pathways, including the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins. The compound interacts with cellular components to trigger programmed cell death, which is a crucial mechanism in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 15795163” include other sulfur-containing compounds that induce apoptosis, such as:
- Sulforaphane
- Allicin
- Diallyl trisulfide
Uniqueness
What sets “this compound” apart from these similar compounds is its specific molecular structure and the unique pathways it targets to induce apoptosis. While other sulfur-containing compounds also have apoptotic properties, “this compound” may offer distinct advantages in terms of potency, selectivity, and therapeutic potential.
Properties
Molecular Formula |
C21H21S3Si |
|---|---|
Molecular Weight |
397.7 g/mol |
InChI |
InChI=1S/C21H21S3Si/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI Key |
NSUVDZLRYSOQCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S[Si](SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















